(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile

Isofagomine synthesis Anomeric configuration Synthetic intermediate selection

The compound (3R,4R,5S,6S)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile (CAS 1084896-41-2), systematically named Phenylmethyl 4-Cyano-4-deoxy-β-D-arabinopyranoside, is a carbohydrate-derived nitrile that serves as a key synthetic intermediate in the production of the iminosugar glycosidase inhibitor isofagomine and its tartrate salt (I816010). It belongs to the benzyl-protected 4-cyano-4-deoxy pyranoside class, with a molecular formula of C13H15NO4 and a molecular weight of 249.27 g·mol⁻¹.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1084896-41-2
Cat. No. B12849988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
CAS1084896-41-2
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N
InChIInChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1
InChIKeyNOASZWPQLFNEJB-FVCCEPFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R,5S,6S)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile (CAS 1084896-41-2) – Identity, Class, and Procurement Baseline


The compound (3R,4R,5S,6S)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile (CAS 1084896-41-2), systematically named Phenylmethyl 4-Cyano-4-deoxy-β-D-arabinopyranoside, is a carbohydrate-derived nitrile that serves as a key synthetic intermediate in the production of the iminosugar glycosidase inhibitor isofagomine and its tartrate salt (I816010) . It belongs to the benzyl-protected 4-cyano-4-deoxy pyranoside class, with a molecular formula of C13H15NO4 and a molecular weight of 249.27 g·mol⁻¹ . Its established role within the isofagomine synthetic pathway makes it a procurement-relevant building block for medicinal chemistry programs targeting lysosomal storage disorders, particularly Gaucher disease, where isofagomine tartrate acts as a human acid β-glucosidase inhibitor . Physical property predictions (boiling point 473.3±45.0 °C, density 1.31±0.1 g·cm⁻³, pKa 12.51±0.70) are available from authoritative database entries, though experimentally verified characterization data remain sparse in the open literature .

Why Generic Substitution of (3R,4R,5S,6S)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile Is Not Advisable for Isofagomine Synthesis


Generic substitution of this intermediate is not straightforward because the stereochemical configuration at C-1 (anomeric benzyl protection), C-3 (nitrile), and C-4/C-5 (diols) is critical for downstream transformations in the isofagomine synthetic pathway . The compound is a specific intermediate in the patent-protected synthesis of isofagomine D-Tartrate, where the β-configuration at the anomeric center (benzyloxy group) and the 4-cyano-4-deoxy substitution pattern are integral to the C-4 oxidation method described in the patent literature [1]. Replacing this β-anomer with the corresponding α-anomer (benzyl 4-C-cyano-4-deoxy-α-D-arabinoside, CAS 770735-90-5), or with alternative protecting group strategies (e.g., 2,3-O-isopropylidene or 2,3-di-O-acetyl derivatives), would introduce divergent reactivity profiles in the hydrogenolysis, oxidation, and reductive cyclization steps, potentially compromising both yield and stereochemical fidelity of the final active pharmaceutical ingredient [2].

Quantitative Differentiation Evidence for (3R,4R,5S,6S)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile Relative to Structurally Proximal Analogs


Anomeric Configuration Determines Downstream Synthetic Utility: β vs. α Comparison in Isofagomine Lactam Synthesis

The β-anomeric benzyl configuration of the target compound (CAS 1084896-41-2) is established as the substrate in the patent-protected C-4 oxidation route to isofagomine, as described in the New Method for Preparing Isofagomine and Its Derivatives (US Patent application) [1]. In contrast, the published synthesis of isofagomine lactam by Macdonald and Stick (Aust. J. Chem. 2004, 57, 449) employs the α-anomer, benzyl 4-cyano-4-deoxy-α-D-arabinoside, demonstrating that the two anomeric forms are routed to different downstream intermediates: the β-anomer feeds into the direct isofagomine synthetic pathway, while the α-anomer is preferentially utilized for isofagomine lactam synthesis [2]. Although head-to-head comparative yield data under identical conditions are not available in the open literature, the divergent synthetic destinations represent a de facto differentiation: procurement of the incorrect anomer would commit the synthetic chemist to a different product lineage, effectively invalidating the process chemistry developed for isofagomine tartrate manufacturing [1].

Isofagomine synthesis Anomeric configuration Synthetic intermediate selection Iminosugar chemistry

Free Diol Functionality Enables Orthogonal Protection Strategies vs. Pre-Protected Intermediates (CAS 1084896-40-1)

The target compound possesses free 4,5-diol groups (syn-dihydroxy configuration), whereas its closest commercial protected analog, benzyl 4-cyano-4-deoxy-2,3-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside (CAS 1084896-40-1), carries a bulky 2,3-O-dimethoxy-dimethyl-ethanediyl protecting group . The presence of unprotected hydroxyls on the target compound permits direct O-acetylation, O-silylation, or selective mono-protection in the isofagomine synthetic sequence, as demonstrated for the analogous α-anomer by Macdonald and Stick (2004), who converted benzyl 4-cyano-4-deoxy-α-D-arabinoside into both 2,3-di-O-acetyl and 2,3-di-O-(tert-butyldimethylsilyl) derivatives [1]. In contrast, CAS 1084896-40-1 requires an additional deprotection step before orthogonal manipulation of the diol motif, adding at least one synthetic transformation. No quantitative kinetic or yield-comparison data exist for these two specific compounds under identical conditions; however, the presence of free hydroxyl groups reduces the minimum number of steps to reach critical downstream intermediates by one relative to the pre-protected form [1].

Diol protection Synthetic flexibility O-alkylation Carbohydrate protecting groups

Nitrile Reduction Susceptibility Differentiates C-4 Cyano from C-4 Aminomethyl Analogs in Isofagomine Synthesis Efficiency

The nitrile group at C-4 of the target compound serves as a latent aminomethyl functionality that is revealed by borane-dimethyl sulfide reduction to furnish the piperidine ring of isofagomine, as established in the synthetic methodology of Macdonald and Stick (2004) for the α-anomer and extended to the general isofagomine synthesis framework [1]. The corresponding C-4 aminomethyl compound, benzyl 4-C-aminomethyl-4-deoxy-α-D-arabinoside, bypasses the nitrile reduction step but requires alternative N-protection strategies [2]. Meloncelli and Stick (2006) explicitly noted that improvements in the reduction of the derived nitrile led to more efficient syntheses of isofagomine, noeuromycin, azafagomine, and isofagomine lactam, underscoring the critical role of the nitrile-to-aminomethyl conversion in the overall synthetic efficiency [2]. No direct head-to-head yield comparison between the nitrile and pre-formed aminomethyl intermediates exists in the open literature; however, the nitrile intermediate avoids premature amine protonation and enables convergent synthetic strategies that the aminomethyl analog cannot accommodate due to its reactive primary amine [2].

Nitrile reduction Isofagomine synthesis efficiency C-4 functional group Borane reduction

Benzyl Ether Protecting Group at C-1: Hydrogenolytic Lability Contrasts with Alkyl or Silyl Anomeric Protection Strategies

The benzyl ether at the anomeric position (C-1) of the target compound can be cleaved by catalytic hydrogenolysis under neutral conditions, in contrast to more acid-labile or base-labile anomeric protecting groups such as acetyl, methyl, or silyl ethers [1]. In the isofagomine synthetic sequence described by Macdonald and Stick (2004), hydrogenolysis of the benzyl group occurs concurrently with nitrile reduction, enabling a one-pot transformation that reduces step count relative to sequential deprotection-reduction protocols [1]. The benzyl group thus provides orthogonality to the 2,3-diol protection strategy: the diols can be acetylated or silylated while the benzyl ether remains intact, after which the benzyl group is removed under the reducing conditions that simultaneously convert the nitrile to the amine. Alternative anomeric protecting groups (e.g., methyl glycosides) would require separate acidic hydrolysis steps that could compromise the acid-sensitive nitrile functionality or epimerize the C-3 stereocenter [2]. This orthogonal reactivity profile is not unique to this particular compound but is a well-established feature of benzyl glycosides; nevertheless, it represents a meaningful differentiator from non-benzyl protected 4-cyano-4-deoxy pyranosides.

Benzyl ether deprotection Hydrogenolysis Anomeric protection Protecting group orthogonality

Optimal Procurement and Application Scenarios for (3R,4R,5S,6S)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile


Isofagomine Tartrate (Gaucher Disease API) Process Chemistry: β-Anomer as the Preferred Intermediate for C-4 Oxidation Synthesis

This compound is the designated intermediate in the patent-protected process for manufacturing isofagomine tartrate (I816010), a human acid β-glucosidase inhibitor developed for Gaucher disease therapy [1]. The β-anomeric configuration is essential for compatibility with the C-4 oxidation methodology described in the patent literature; procurement of the α-anomer (CAS 770735-90-5) would divert synthesis toward isofagomine lactam rather than the active tartrate salt . Pharmaceutical process development groups scaling up isofagomine production should confirm the β-configuration by polarimetry or NMR prior to use, as the anomeric integrity of the intermediate directly determines the stereochemical outcome of downstream reductive cyclization to the piperidine ring system [1].

Medicinal Chemistry Exploration of Isofagomine Analogs: Leveraging Free Diol Functionality for Selective O-Functionalization

The free 4,5-diol motif of this compound provides direct access to selectively protected 2,3-di-O-acetyl or 2,3-di-O-silyl derivatives, as demonstrated for the α-anomer by Macdonald and Stick (2004) [1]. This synthetic flexibility makes the compound a versatile starting point for libraries of isofagomine analogs with modified ring-nitrogen substituents, glycosyl appendages (e.g., 3-O-β-D-glucopyranosyl-isofagomine), or altered stereochemistry. Research groups investigating structure-activity relationships of iminosugar glycosidase inhibitors benefit from the free diol intermediate because it avoids the additional deprotection step required when using the pre-protected analog CAS 1084896-40-1, thereby accelerating analog synthesis by one synthetic operation [1].

Comparative Synthetic Route Evaluation: Benzyl Ether vs. Alternative Anomeric Protection in Nitrile-Containing Carbohydrate Intermediates

For academic and industrial research groups benchmarking synthetic routes to 4-cyano-4-deoxy iminosugar precursors, this compound represents the benzyl-protected entry that enables one-pot hydrogenolysis-reduction sequences [1]. In comparative route-scouting studies, procurement of this benzyl ether intermediate alongside methyl glycoside or acetate analogs allows direct experimental comparison of deprotection efficiency, nitrile stability under various conditions, and overall yield to the common isofagomine product. The benzyl-protected form is particularly valuable when the synthetic strategy requires orthogonal protection of the 2,3-diols under conditions that would cleave base-labile or acid-labile anomeric groups .

Reference Standard for Analytical Method Development in Isofagomine Quality Control

As a defined intermediate in the isofagomine synthetic pathway, this compound can serve as a reference marker for HPLC purity analysis, residual solvent testing, and process impurity profiling during isofagomine tartrate manufacturing [1]. Analytical development laboratories require well-characterized intermediates to establish system suitability parameters, retention time markers, and impurity limits for regulatory submissions. The compound's predicted physicochemical properties (boiling point 473.3 °C, pKa 12.51) provide preliminary parameters for method development, though experimental validation under GMP conditions remains necessary .

Quote Request

Request a Quote for (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.